molecular formula C11H8ClF3N2O B1397465 [2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol CAS No. 1033586-27-4

[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol

Cat. No. B1397465
Key on ui cas rn: 1033586-27-4
M. Wt: 276.64 g/mol
InChI Key: LASBHUPJOFCEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998995B2

Procedure details

Into a 500 mL flask was weighed 3.84 g (12.6 mmol) of 2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid methyl ester and 50 mL of anhydrous THF. The solution was cooled to approximately −10° C. in an ice-methanol bath and 1.0 M DIBAL-H in THF was added (50 mL). The reaction was allowed to warm to room temperature over 30 minutes and remained at room temperature for another 1 h. The reaction was concentrated in vacuo to remove THF then was washed into a separatory funnel with ethyl acetate and saturated sodium potassium tartrate. The ethyl acetate was separated, washed with brine, dried (Na2SO4), and concentrated in vacuo. The crude [2-(2-chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-methanol was recovered as a colorless oil, yield: 3.54 g; 1H NMR (400 MHz, CDCl3): δ 7.33-7.50 (m, 4H), 6.64 (s, 1H), 4.45 (s, 2H); MS (ES): 277 [M+H]+.
Name
2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid methyl ester
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:6]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[Cl:20])[N:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)=O.CC(C[AlH]CC(C)C)C>C1COCC1>[Cl:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[N:6]1[C:5]([CH2:3][OH:2])=[CH:9][C:8]([C:10]([F:13])([F:11])[F:12])=[N:7]1

Inputs

Step One
Name
2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid methyl ester
Quantity
3.84 g
Type
reactant
Smiles
COC(=O)C=1N(N=C(C1)C(F)(F)F)C1=C(C=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 mL flask was weighed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove THF
WASH
Type
WASH
Details
then was washed into a separatory funnel with ethyl acetate and saturated sodium potassium tartrate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude [2-(2-chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-methanol was recovered as a colorless oil, yield: 3.54 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=C(C=CC=C1)N1N=C(C=C1CO)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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